![molecular formula C6H10N2O B598023 2,6-Diazaspiro[3.4]octan-5-one CAS No. 1203797-62-9](/img/structure/B598023.png)
2,6-Diazaspiro[3.4]octan-5-one
Vue d'ensemble
Description
2,6-Diazaspiro[3.4]octan-5-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms at the 2 and 6 positions.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Therapeutic Potential:
Research indicates that derivatives of 2,6-Diazaspiro[3.4]octan-5-one may function as inhibitors or activators of specific enzymes, impacting various biochemical pathways. This property positions the compound as a candidate for developing new pharmaceuticals targeting diseases related to enzyme dysfunctions.
Case Studies:
- A study highlighted the synthesis of compounds based on the 2,6-diazaspiro[3.4]octane core, which exhibited diverse biological activities. Notable examples include:
- Hepatitis B Capsid Protein Inhibitors: These compounds showed promise in inhibiting viral replication, thus contributing to antiviral drug development.
- Cancer Treatment: Compounds targeting menin-MLL1 interactions were identified as potential agents for cancer therapy.
- Diabetes Management: Inhibitors affecting VDAC1 were explored for their roles in glucose metabolism regulation .
Analgesic Applications:
Recent findings suggest that derivatives of 2,6-Diazaspiro[3.4]octan-7-one act as sigma-1 receptor antagonists, enhancing the analgesic effects of opioids like morphine. This mechanism could provide a novel approach to pain management while mitigating issues related to opioid tolerance .
Synthetic Chemistry Applications
Building Block for Complex Synthesis:
this compound serves as a critical intermediate in organic synthesis due to its reactivity and ability to form various derivatives. The tosylate form enhances its solubility and reactivity in organic solvents, making it suitable for synthesizing other complex molecules.
Synthesis Methods:
The synthesis typically involves reactions with tosyl chloride in controlled conditions, often utilizing organic solvents like dichloromethane or acetonitrile to ensure high yield and purity. Automated reactors are increasingly used in industrial settings to scale up production efficiently.
Structural Comparisons and Derivatives
The compound's structural uniqueness allows comparisons with similar spiro compounds, each exhibiting distinct properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate | Spiro compound | Contains a methyl group at the 6-position |
2,6-Diaza-spiro[3.4]octan-5-one | Spiro compound | Lacks the tosylate group; less reactive |
1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas | Spiro compound | Potent soluble epoxide hydrolase inhibitors |
6-Methyl-1-substituted-4,6-diazaspiro[2.4]heptane | Spiro compound | Exhibits anticonvulsant properties |
The presence of the tosylate group in certain derivatives enhances their reactivity compared to others lacking this functional group, which makes them valuable in both synthetic and medicinal chemistry applications.
Mécanisme D'action
Target of Action
The primary target of 2,6-Diazaspiro[3.4]octan-5-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, and its antagonists have been reported to enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Mode of Action
This compound interacts with σ1R as an antagonist . By binding to σ1R, it inhibits the action of σ1R, which in turn enhances the antinociceptive effect of MOR agonists .
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Diazaspiro[3It is known that σ1r antagonists can enhance the analgesic effect of mor agonists . This suggests that this compound may affect the opioid signaling pathway, which plays a crucial role in pain perception.
Result of Action
The primary result of this compound’s action is the enhancement of the antinociceptive effect of morphine and the prevention of morphine-induced analgesic tolerance . This suggests that it could be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.
Analyse Biochimique
Biochemical Properties
2,6-Diazaspiro[3.4]octan-5-one plays a significant role in biochemical reactions. It has been found to interact with sigma-1 receptors, which are involved in modulating the effects of opioids like morphine . The compound acts as a sigma-1 receptor antagonist, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . Additionally, this compound has shown potential in inhibiting Mycobacterium tuberculosis, making it a promising candidate for antitubercular drug development .
Cellular Effects
This compound influences various cellular processes. It has been observed to enhance the antinociceptive effect of morphine by interacting with sigma-1 receptors, which play a role in cell signaling pathways . This interaction helps in rescuing morphine-induced analgesic tolerance, thereby improving pain management . Furthermore, the compound’s antitubercular activity suggests its potential impact on cellular metabolism and gene expression in Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with sigma-1 receptors. By acting as an antagonist, it modulates the receptor’s activity, leading to enhanced antinociceptive effects and reduced morphine tolerance . Additionally, the compound’s structure allows it to interact with bacterial enzymes, inhibiting the growth of Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a therapeutic agent in pain management and tuberculosis treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its efficacy in enhancing the antinociceptive effect of morphine and inhibiting Mycobacterium tuberculosis . Long-term studies have indicated that the compound can consistently rescue morphine tolerance, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the antinociceptive effect of morphine without causing significant adverse effects . At higher doses, there may be potential toxic effects, which necessitate careful dosage optimization in therapeutic applications . Studies have shown that the compound’s antitubercular activity is also dose-dependent, with higher doses leading to more effective inhibition of Mycobacterium tuberculosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with sigma-1 receptors and bacterial enzymes, influencing metabolic flux and metabolite levels The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent in pain management and tuberculosis treatment
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with sigma-1 receptors and bacterial enzymes, which ultimately determine its therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2,6-Diazaspiro[3.4]octan-5-one. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These approaches typically employ conventional chemical transformations and minimal chromatographic purifications . Another method involves the manipulation of ester functionalities through one-pot alkaline hydrolysis followed by transformation to amides and subsequent deprotection-acylation protocols .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of readily available starting materials and conventional chemical transformations suggests that industrial production could be feasible with optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diazaspiro[3.4]octan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms and the spiro-connected structure, which provides unique reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles like amines or halides under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted spiro compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spiro-connected structure but differs in the position of the carbonyl group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
2,6-Diazaspiro[3.4]octan-5-one stands out due to its specific structural features, including the position of the nitrogen atoms and the carbonyl group.
Activité Biologique
Overview
2,6-Diazaspiro[3.4]octan-5-one is a heterocyclic compound notable for its unique spirocyclic structure, which includes nitrogen atoms at the 2 and 6 positions. This compound has garnered attention in pharmacological research due to its interactions with the Sigma-1 receptor (σ1R), a protein that plays a significant role in various physiological processes, including pain modulation.
The primary mechanism of action for this compound involves antagonism of the σ1R. This receptor is implicated in the modulation of opioid signaling pathways, particularly those involving morphine. By acting as an antagonist at σ1R, this compound enhances the analgesic effects of morphine and mitigates the development of morphine tolerance .
Key Biochemical Pathways:
- Antinociceptive Enhancement: The compound's interaction with σ1R leads to an increase in the antinociceptive (pain-relieving) effects of morphine.
- Inhibition of Morphine Tolerance: It prevents the tolerance that typically develops with chronic morphine use, thereby maintaining the drug's efficacy over time .
Research Findings
Recent studies have explored various derivatives of this compound, revealing promising results in enhancing analgesic properties:
- Structure-Activity Relationship (SAR): A study identified a specific derivative (compound 32) that significantly improved morphine's antinociceptive effects while preventing tolerance .
- Antimicrobial Properties: Additional research indicates that derivatives of this compound may also exhibit antimicrobial activity against Mycobacterium tuberculosis, suggesting potential applications in treating infections .
Case Studies
-
Analgesic Efficacy Study:
- Objective: To assess the impact of this compound on morphine's analgesic properties.
- Methodology: Animal models were administered morphine alone and in combination with varying doses of this compound.
- Findings: Results demonstrated a statistically significant enhancement in pain relief when the compound was co-administered with morphine compared to morphine alone .
-
Antitubercular Activity Investigation:
- Objective: To evaluate the effectiveness of this compound derivatives against Mycobacterium tuberculosis.
- Methodology: In vitro assays were conducted to determine minimum inhibitory concentrations (MICs).
- Findings: Certain derivatives exhibited potent inhibitory activity against tuberculosis strains, indicating their potential as new therapeutic agents .
Data Tables
Propriétés
IUPAC Name |
2,6-diazaspiro[3.4]octan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWNHGPWYMORFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717096 | |
Record name | 2,6-Diazaspiro[3.4]octan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203797-62-9 | |
Record name | 2,6-Diazaspiro[3.4]octan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.